4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a prop-2-ynylamino group and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent, such as benzoyl chloride, under basic conditions.
Introduction of the Prop-2-ynylamino Group: The prop-2-ynylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide with propargylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a reductive amination reaction. This involves reacting the benzamide with pyridine-3-carboxaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the benzamide core or the pyridin-3-ylmethyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides, acyl chlorides).
Major Products
Oxidation: Oxo derivatives of the prop-2-ynylamino group.
Reduction: Amine derivatives of the benzamide core or pyridin-3-ylmethyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes, particularly those involving amide or pyridine-containing compounds.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The prop-2-ynylamino group and the pyridin-3-ylmethyl group may play key roles in binding to the target and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
4-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with the pyridine ring attached at the 2-position.
4-(prop-2-ynylamino)-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with the pyridine ring attached at the 4-position.
4-(prop-2-ynylamino)-N-(quinolin-3-ylmethyl)benzamide: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the pyridine ring at the 3-position, which may impart distinct biological activities compared to its analogs. This unique structure may influence its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-9-18-15-7-5-14(6-8-15)16(20)19-12-13-4-3-10-17-11-13/h1,3-8,10-11,18H,9,12H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTZFBIEHQXDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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